

Application Notes and Protocols: INCB3344 Chemotaxis Assay with THP-1 Cells

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a chemotaxis assay using the human monocytic cell line THP-1 to evaluate the inhibitory effects of **INCB3344**, a potent and selective CCR2 antagonist.

Introduction

Chemokine Receptor 2 (CCR2) and its ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), play a crucial role in directing the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in various inflammatory and autoimmune diseases. **INCB3344** is a small molecule antagonist of CCR2, effectively blocking the downstream signaling pathways that lead to chemotaxis.[1][2] This protocol outlines a robust in vitro method to quantify the dose-dependent inhibition of THP-1 cell migration towards a CCL2 gradient by **INCB3344**. THP-1 cells are a suitable model as they endogenously express high levels of CCR2.[3]

Data Presentation

Table 1: Potency of INCB3344



Target	Assay Type	Species	IC50 Value	Reference
CCR2	Binding Antagonism	Human (hCCR2)	5.1 nM	[4][5][6]
CCR2	Binding Antagonism	Murine (mCCR2)	9.5 nM	[4][5][7]
CCR2	Chemotaxis Antagonism	Human (hCCR2)	3.8 nM	[4][5][7]
CCR2	Chemotaxis Antagonism	Murine (mCCR2)	7.8 nM	[4][5][7]

Table 2: Recommended Reagents and Materials

Reagent/Material	Supplier (Example)	Catalog Number (Example)
THP-1 Cells	ATCC	TIB-202
RPMI-1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
2-Mercaptoethanol	Sigma-Aldrich	M3148
Recombinant Human CCL2/MCP-1	R&D Systems	279-MC
INCB3344	Selleck Chemicals	S1016
DMSO	Sigma-Aldrich	D2650
Transwell Inserts (5 μm pore size)	Corning	3421
24-well Companion Plates	Corning	3524
Calcein-AM	Thermo Fisher Scientific	C3100MP
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906



Experimental Protocols THP-1 Cell Culture

- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol.[8]
- Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL. Do not allow the density to exceed 1 x 10⁶ cells/mL.

Preparation of Reagents

- **INCB3344** Stock Solution: Prepare a 10 mM stock solution of **INCB3344** in DMSO. Store at -20°C.
- CCL2 Stock Solution: Reconstitute lyophilized recombinant human CCL2 in sterile PBS containing 0.1% BSA to create a 100 μg/mL stock solution. Aliquot and store at -20°C.
- Assay Medium: RPMI-1640 with 0.1% BSA.

THP-1 Chemotaxis Assay Protocol

This protocol is based on a standard transwell (Boyden chamber) assay format.

- Cell Preparation:
 - Harvest THP-1 cells in the logarithmic growth phase.
 - Centrifuge the cells at 300 x g for 5 minutes and wash once with serum-free RPMI-1640.
 - Resuspend the cell pellet in Assay Medium to a final concentration of 1 x 10⁶ cells/mL.
- Assay Setup:
 - Lower Chamber: Add 600 μL of Assay Medium to the lower wells of a 24-well plate.



- Add recombinant human CCL2 to the lower chambers to achieve a final concentration that
 induces submaximal chemotaxis (typically 10-50 ng/mL).[9][10] A full dose-response curve
 for CCL2 should be performed initially to determine the optimal concentration. Include
 wells with Assay Medium alone as a negative control.
- Upper Chamber (Transwell Insert):
 - In separate tubes, pre-incubate the THP-1 cell suspension (1 x 10⁶ cells/mL) with various concentrations of INCB3344 (e.g., 0.1 nM to 1 μM) or vehicle control (DMSO) for 15-30 minutes at 37°C.[3] The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
 - Add 100 μL of the pre-incubated cell suspension to the upper chamber of the transwell inserts (5 μm pore size). This corresponds to 1 x 10⁵ cells per insert.

Incubation:

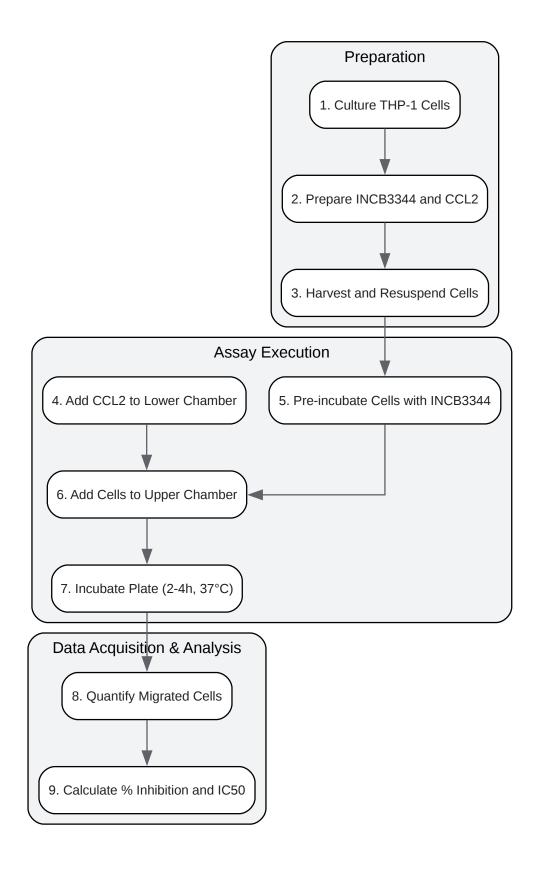
- Carefully place the transwell inserts into the lower chambers, ensuring no air bubbles are trapped beneath the membrane.
- Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.[11]
- Quantification of Cell Migration:
 - After incubation, carefully remove the transwell inserts.
 - Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
 - Staining Method:
 - Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
 - Stain the cells with a suitable stain (e.g., Giemsa or DAPI).



- Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
- Fluorescence-Based Method (Alternative):
 - Prior to the assay, label the THP-1 cells with a fluorescent dye such as Calcein-AM.[8]
 [12]
 - After migration, quantify the number of migrated cells in the lower chamber by reading the fluorescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of INCB3344 compared to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of INCB3344 and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

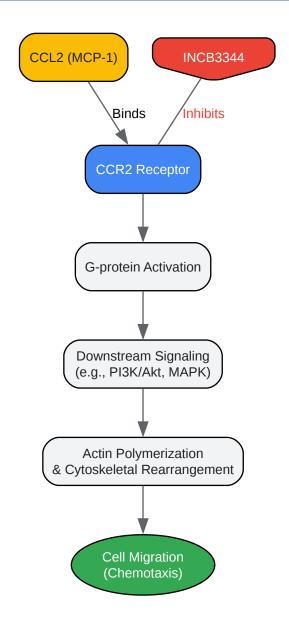




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Caption: Workflow for the INCB3344 THP-1 chemotaxis assay.





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Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and its inhibition by INCB3344.

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Methodological & Application





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